3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-phenylmethylidene]propanehydrazide
CAS No.:
Cat. No.: VC15686793
Molecular Formula: C15H18N4O
Molecular Weight: 270.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H18N4O |
|---|---|
| Molecular Weight | 270.33 g/mol |
| IUPAC Name | N-[(E)-benzylideneamino]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide |
| Standard InChI | InChI=1S/C15H18N4O/c1-11-14(12(2)18-17-11)8-9-15(20)19-16-10-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3,(H,17,18)(H,19,20)/b16-10+ |
| Standard InChI Key | FQRGSTZTBGLMJL-MHWRWJLKSA-N |
| Isomeric SMILES | CC1=C(C(=NN1)C)CCC(=O)N/N=C/C2=CC=CC=C2 |
| Canonical SMILES | CC1=C(C(=NN1)C)CCC(=O)NN=CC2=CC=CC=C2 |
Introduction
Synthesis of Pyrazole Derivatives
Pyrazole derivatives are often synthesized through condensation reactions involving hydrazine derivatives and carbonyl compounds. For example, the synthesis of similar compounds typically involves the reaction of a pyrazole aldehyde with a hydrazide in the presence of a solvent and a catalyst. The choice of solvent and catalyst can significantly affect the yield and purity of the product.
Example Synthesis Route
-
Starting Materials: Pyrazole aldehydes and hydrazides.
-
Reaction Conditions: Ethanol or methanol as solvents, with acetic acid as a catalyst.
-
Product Isolation: Recrystallization or chromatography techniques are used to purify the product.
Biological Activities of Pyrazole Derivatives
Pyrazole derivatives have been extensively studied for their biological activities, including:
-
Antimicrobial Activity: Many pyrazoles exhibit potent antimicrobial effects against various bacteria and fungi.
-
Anticancer Activity: Some pyrazoles have shown cytotoxic effects on human cancer cell lines.
-
Anti-inflammatory Activity: Pyrazoles may also possess anti-inflammatory properties, making them candidates for therapeutic applications.
Data Tables
Since specific data on 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-phenylmethylidene]propanehydrazide is not available, we can refer to general properties of pyrazole derivatives:
| Property | General Pyrazole Derivatives |
|---|---|
| Molecular Formula | Varies based on substitution |
| Molecular Weight | Typically in the range of 200-500 g/mol |
| Biological Activities | Antimicrobial, anticancer, anti-inflammatory |
| Synthesis Methods | Condensation reactions involving hydrazine derivatives and carbonyl compounds |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume